An In-depth Technical Guide to 4-Fluorothiobenzamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Fluorothiobenzamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorothiobenzamide is a fluorinated aromatic thioamide that serves as a valuable building block in organic and medicinal chemistry. Its unique structural features, including the electron-withdrawing fluorine atom and the versatile thioamide group, make it a key intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-Fluorothiobenzamide, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
4-Fluorothiobenzamide is a light yellow to yellow crystalline powder or solid.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Fluorothiobenzamide
| Property | Value | Reference(s) |
| CAS Number | 22179-72-2 | [3] |
| Molecular Formula | C₇H₆FNS | [3] |
| Molecular Weight | 155.19 g/mol | [3] |
| Appearance | Light yellow to yellow crystalline powder/solid | [1][2] |
| Melting Point | 150 °C (lit.) | [4] |
| Boiling Point (Predicted) | 239.5 ± 42.0 °C | [4] |
| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 12.50 ± 0.29 | [4] |
| InChIKey | VQFOHZWOKJQOGO-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=CC=C1C(=S)N)F | [3] |
Synthesis of 4-Fluorothiobenzamide
The most common and efficient method for the synthesis of 4-Fluorothiobenzamide is the thionation of its corresponding amide, 4-fluorobenzamide. This transformation is typically achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).
Synthesis Workflow: Thionation of 4-Fluorobenzamide
The reaction involves the conversion of the carbonyl group (C=O) of the amide to a thiocarbonyl group (C=S). Lawesson's reagent is a widely used thionating agent in organic synthesis due to its mild reaction conditions and high yields.[5]
Caption: General workflow for the synthesis of 4-Fluorothiobenzamide.
Experimental Protocol
The following is a general protocol for the synthesis of 4-Fluorothiobenzamide:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzamide (1 equivalent) in a suitable anhydrous solvent, such as toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane or ethanol) to yield pure 4-Fluorothiobenzamide.
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of 4-Fluorothiobenzamide.
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-Fluorothiobenzamide will exhibit characteristic absorption bands for the N-H stretching of the primary thioamide, C=S stretching, and vibrations associated with the fluorinated aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the -NH₂ group. The aromatic protons will likely appear as multiplets in the downfield region (around 7-8 ppm), and their splitting patterns will be influenced by the fluorine atom. The -NH₂ protons typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the aromatic ring and the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is characteristically deshielded and appears at a low field (typically >190 ppm). The aromatic carbons will show splitting due to coupling with the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-Fluorothiobenzamide (155.19 g/mol ).
Chemical Reactivity and Applications in Medicinal Chemistry
The thioamide functional group in 4-Fluorothiobenzamide is a versatile synthon for the construction of various sulfur and nitrogen-containing heterocycles, many of which are important scaffolds in drug discovery.
Synthesis of Thiazole Derivatives
A prominent application of 4-Fluorothiobenzamide is in the Hantzsch thiazole synthesis .[5][6] This reaction involves the condensation of a thioamide with an α-haloketone to form a thiazole ring.[7] Thiazoles are present in a wide range of biologically active compounds, including antibacterial and antifungal agents.[2][8]
Caption: Hantzsch synthesis of thiazoles from 4-Fluorothiobenzamide.
Synthesis of Thiadiazole Derivatives
4-Fluorothiobenzamide can also serve as a precursor for the synthesis of 1,3,4-thiadiazoles and other related heterocyclic systems.[9][10] These scaffolds are also of significant interest in medicinal chemistry due to their diverse pharmacological activities.[11][12]
Potential as a Bioactive Scaffold
While often used as an intermediate, the 4-fluorothiobenzamide moiety itself has the potential to be incorporated into larger molecules with therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate to its target.[6] The thioamide group can act as a hydrogen bond donor and acceptor, contributing to molecular recognition processes.
Safety and Handling
4-Fluorothiobenzamide is classified as harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5]
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[5] For long-term storage, refrigeration is recommended.[5]
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell.[5]
-
If on skin: Wash with plenty of soap and water.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
Conclusion
4-Fluorothiobenzamide is a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the thioamide group make it a valuable starting material for the construction of diverse heterocyclic scaffolds, particularly thiazoles. For researchers and drug development professionals, understanding the fundamental properties and reactivity of 4-Fluorothiobenzamide is essential for its effective utilization in the design and synthesis of novel therapeutic agents.
References
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